4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, an imidazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate under reflux conditions.
Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced by reacting the piperazine derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the intermediate with a suitable reagent such as 2,4-dichloropyrimidine.
Introduction of the Imidazole Ring:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrimidine rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly as an inhibitor of enzymes or receptors involved in various diseases.
Biological Research: It is used in biological assays to study its effects on cellular pathways and to identify potential therapeutic targets.
Chemical Biology: The compound is utilized in chemical biology to probe the function of specific proteins or to modulate biological processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine-pyrimidine derivative and is studied for its acetylcholinesterase inhibitory activity.
6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline: This imidazole-containing compound is evaluated for its antimicrobial activity.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-5-3-16(4-6-17)20(27)25-11-9-24(10-12-25)18-13-19(23-14-22-18)26-8-7-21-15-26/h3-8,13-15H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLWBJOAGADCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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